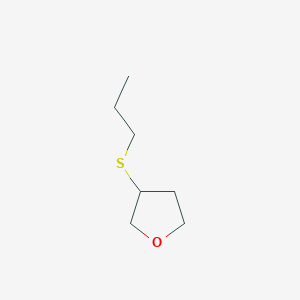
3-(Propylsulfanyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propylsulfanyl)oxolane is an organic compound that belongs to the class of heterocyclic compounds known as oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom in the ring. The presence of a propylsulfanyl group attached to the oxolane ring makes this compound unique and interesting for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propylsulfanyl)oxolane typically involves the reaction of oxolane with propylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where oxolane is treated with propylthiol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The use of continuous flow reactors allows for better control over reaction conditions and higher yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Propylsulfanyl)oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: Nucleophilic substitution reactions can replace the propylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfide.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Propylsulfanyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Propylsulfanyl)oxolane involves its interaction with specific molecular targets. The propylsulfanyl group can undergo oxidation to form reactive intermediates that can interact with biological molecules. These interactions can lead to changes in the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran (THF): A similar cyclic ether without the propylsulfanyl group.
1,4-Dioxane: Another cyclic ether with two oxygen atoms in the ring.
Furan: A five-membered ring with one oxygen atom but with a different structure.
Uniqueness
The presence of the propylsulfanyl group in 3-(Propylsulfanyl)oxolane makes it unique compared to other cyclic ethers. This functional group imparts different chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
64823-90-1 |
|---|---|
Fórmula molecular |
C7H14OS |
Peso molecular |
146.25 g/mol |
Nombre IUPAC |
3-propylsulfanyloxolane |
InChI |
InChI=1S/C7H14OS/c1-2-5-9-7-3-4-8-6-7/h7H,2-6H2,1H3 |
Clave InChI |
ZYUPRLWUNPHZCA-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






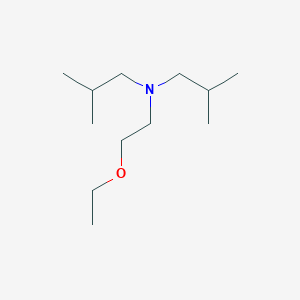
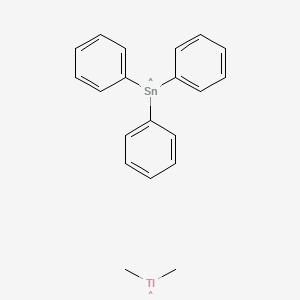
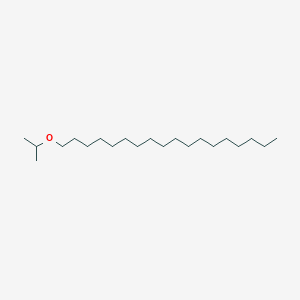
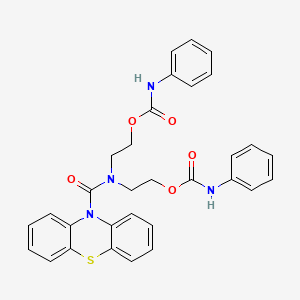

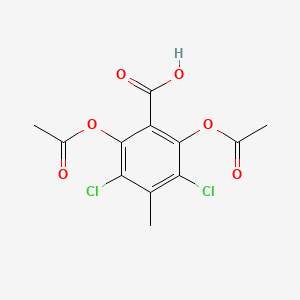
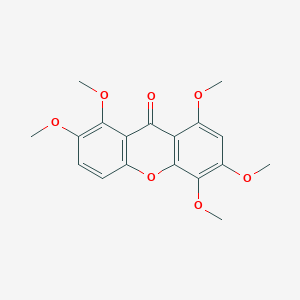
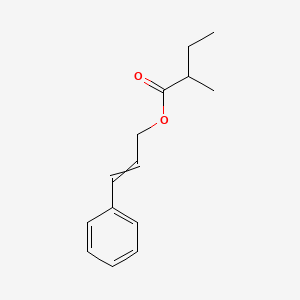
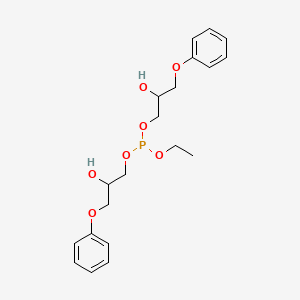
![2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide](/img/structure/B14482750.png)
